ethyl 4-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}benzoate is a complex organic compound with a distinctive structural framework. Its intricate arrangement involves a hexahydro-thieno[3,4-d]imidazol unit, which is of particular interest in the realms of pharmaceutical and biochemical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}benzoate typically involves multi-step organic synthesis strategies. Key intermediates include thiolactam and benzoic acid derivatives, which undergo nucleophilic substitutions, amide bond formations, and esterification reactions under controlled conditions to yield the final product.
Industrial Production Methods
Industrial-scale production employs large reactors for sequential addition of reactants under meticulously controlled temperature and pressure. Automation and precise instrumentation ensure the high yield and purity of the compound. The use of robust catalysts and solvents optimized for scale-up processes also plays a crucial role in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation to form sulfoxides or sulfones, dependent on the oxidizing agents used.
Reduction: Reduction reactions typically target the oxo group in the thieno ring, often employing mild reducing agents like sodium borohydride.
Substitution: The benzoate and pentanamido moieties provide reactive sites for electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophilic substitution using halogenated derivatives in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
The compound's unique structural features lend it to various applications across multiple scientific disciplines:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Explored for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Investigated for therapeutic potentials, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
Molecular Targets and Pathways
Ethyl 4-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}benzoate exerts its effects primarily through interaction with specific enzymes and receptors. Its hexahydro-thieno-imidazole core is particularly effective in binding to active sites of enzymes, modulating their activity. This can impact various biochemical pathways, including those involved in cell growth and signal transduction.
Comparison with Similar Compounds
Ethyl 4-{2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl}benzoate
5-(1H-Thieno[3,4-d]imidazol-4-yl)pentanamide
Benzoic acid derivatives with thieno-imidazole rings
Properties
IUPAC Name |
ethyl 4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-2-26-18(24)12-7-9-13(10-8-12)20-16(23)6-4-3-5-15-17-14(11-27-15)21-19(25)22-17/h7-10,14-15,17H,2-6,11H2,1H3,(H,20,23)(H2,21,22,25)/t14-,15-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHENEYZEEQJVHN-ZOBUZTSGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.